Metofluthrin: A Technical Guide to its Discovery and Synthesis
Metofluthrin: A Technical Guide to its Discovery and Synthesis
An in-depth exploration of the chemical origins, development, and synthesis of the potent volatile pyrethroid, Metofluthrin.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Metofluthrin, a synthetic pyrethroid insecticide developed by Sumitomo Chemical Co., Ltd., represents a significant advancement in mosquito and other flying insect control.[1][2] Its high vapor pressure and potent knockdown activity at ambient temperatures distinguish it from earlier pyrethroids, enabling its use in novel passive-release emanators and fan-based devices.[1][2][3] This technical guide details the discovery of Metofluthrin, stemming from extensive structure-activity relationship studies of (1R)-trans-norchrysanthemic acid fluorobenzyl esters. It provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols for key reactions. Quantitative data on its physicochemical properties and insecticidal efficacy are presented for comparative analysis.
Discovery and Development
The development of Metofluthrin was a result of a focused research initiative by Sumitomo Chemical to create a novel pyrethroid with high vapor action, suitable for controlling mosquitoes without the need for heat.[1][4] The research centered on the structural modification of natural pyrethrins, which, despite their insecticidal properties, lack stability in light and oxygen.[1]
The breakthrough came from the synthesis and evaluation of a series of (1R)-trans-norchrysanthemic acid fluorobenzyl esters.[4][5] Structure-activity relationship studies revealed that the introduction of a 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl moiety resulted in a compound with exceptionally high insecticidal potency and significant vapor action at room temperature.[4][6] This compound, Metofluthrin, demonstrated knockdown activity against southern house mosquitoes (Culex quinquefasciatus) approximately forty times greater than that of d-allethrin (B1317032) in mosquito coil formulations.[4][5] Metofluthrin was first registered in Japan in January 2005 and has since been developed for global use in environmental health applications.[1]
Physicochemical Properties
Metofluthrin is a pale yellow, transparent, oily liquid at room temperature.[1] It is soluble in most organic solvents but has low solubility in water.[1] Its high vapor pressure is a key characteristic that enables its efficacy in passive dispensing systems.
| Property | Value | Reference |
| Appearance | Pale yellow transparent oily liquid | [1] |
| Vapor Pressure (at 25°C) | 1.96 x 10⁻³ Pa | [1] |
| Kinematic Viscosity (at 20°C) | 19.3 mm²/s | [1] |
| Solubility | Soluble in most organic solvents, insoluble in water | [1] |
Synthesis Pathway
The commercial synthesis of Metofluthrin involves the esterification of a chrysanthemic acid derivative with a tetrafluorobenzyl alcohol.[7][8] The general synthesis begins with the preparation of a fluorinated chrysanthemic acid, which is then reacted with a substituted propargyl alcohol derivative.[7]
A laboratory-scale synthesis involves the reaction of (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride with (2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol in the presence of pyridine (B92270).[4]
Synthesis Workflow
Caption: General synthesis pathway of Metofluthrin via esterification.
Experimental Protocols
The following experimental protocol is based on the synthesis of Metofluthrin as described in the scientific literature.[4]
Synthesis of (2,3,5,6-Tetrafluoro-4-methoxymethylphenyl)methyl (1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarboxylate (Metofluthrin)
Materials:
-
(1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride
-
(2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol
-
Pyridine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ice-cooled water
Procedure:
-
A solution of (2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methanol (2.24 g, 10 mmol) and pyridine (0.87 g, 10 mmol) in tetrahydrofuran (20 ml) is prepared under ice-cooling.[4]
-
(1R,3R)-2,2-dimethyl-3-((1Z)-1-propenyl)cyclopropanecarbonyl chloride (1.82 g, 10.5 mmol) is added to the solution.[4]
-
The mixture is stirred for 8 hours at room temperature.[4]
-
The reaction mixture is then poured into 100 ml of ice-cooled water.[4]
-
The aqueous mixture is extracted twice with 100 ml portions of ethyl acetate.[4]
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Insecticidal Activity
Metofluthrin exhibits potent insecticidal activity against a variety of insect pests, particularly mosquitoes.[1] Its efficacy is attributed to its action as a sodium channel modulator in the insect's nervous system, leading to paralysis and death.[7][9]
The following table summarizes the relative toxicity of Metofluthrin and its analogs against Culex pipiens pallens.
| Compound | R Substituent | Relative Toxicity (R.T.)a) |
| 5 | H | 30 |
| 6 | F | 100 |
| 7 | Me | 200 |
| 8 | OMe | 360 |
| Metofluthrin (1) | CH₂OMe | 2500 |
| d-allethrin (standard) | - | 100 |
| a) Relative toxicity against Culex pipiens pallens based on LD₅₀ by the topical application method.[4] |
Mechanism of Action
As a pyrethroid insecticide, Metofluthrin's primary mode of action is the disruption of the insect's nervous system. It targets the voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for an extended period.[9] This leads to repetitive nerve impulses, causing paralysis and ultimately, the death of the insect.
Logical Flow of Metofluthrin's Action
Caption: Mechanism of action of Metofluthrin on insects.
Conclusion
Metofluthrin stands as a testament to the power of targeted chemical synthesis in addressing specific challenges in pest control. Its discovery through meticulous structure-activity relationship studies has provided a highly effective and versatile tool for combating mosquitoes and other public health pests. The synthesis pathway, while requiring precise control, is well-established. The unique properties of Metofluthrin, particularly its high vapor pressure, have enabled the development of innovative and user-friendly insecticide delivery systems, marking a significant contribution to environmental health.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. The biological activity of a novel pyrethroid: metofluthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metofluthrin (Ref: S 1264) [sitem.herts.ac.uk]
- 8. Process Of Manufacture Of Metofluthrin Technical [quickcompany.in]
- 9. youtube.com [youtube.com]
